molecular formula C25H20F3N3O2 B3036338 2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile CAS No. 339106-04-6

2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile

Cat. No.: B3036338
CAS No.: 339106-04-6
M. Wt: 451.4 g/mol
InChI Key: HPAVZCYIJKWYRH-UHFFFAOYSA-N
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Description

2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile is a complex organic compound featuring a trifluoromethyl group, a benzoyl group, and a morpholino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often require the use of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions, can be employed . The choice of reagents and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

    Benzoylpyridine: A compound with a benzoyl group attached to a pyridine ring.

    Morpholinobenzene: A compound with a morpholino group attached to a benzene ring.

Uniqueness

2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[2-benzoyl-5-(trifluoromethyl)pyridin-3-yl]-2-morpholin-4-yl-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O2/c26-25(27,28)20-15-21(22(30-16-20)23(32)18-7-3-1-4-8-18)24(17-29,19-9-5-2-6-10-19)31-11-13-33-14-12-31/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAVZCYIJKWYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(N=CC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile
Reactant of Route 2
2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile
Reactant of Route 3
2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile
Reactant of Route 4
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2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile
Reactant of Route 6
2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile

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